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Measuring the effects of "SARS-CoV-2-IN-84" on protease activity

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-84	
Cat. No.:	B12368843	Get Quote

An effective therapeutic strategy against SARS-CoV-2 infection is the inhibition of viral proteases essential for viral replication. This document provides detailed application notes and protocols for measuring the effects of a novel inhibitor, **SARS-CoV-2-IN-84**, on the activity of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).

Introduction to SARS-CoV-2 Proteases

SARS-CoV-2, the causative agent of COVID-19, relies on two key proteases, the main protease (Mpro/3CLpro) and the papain-like protease (PLpro), to process viral polyproteins into functional non-structural proteins (nsps).[1][2][3] This processing is a critical step in the viral replication cycle, making these proteases attractive targets for antiviral drug development.[2][4] [5] Mpro is responsible for cleaving the polyprotein at 11 distinct sites to release nsps that form the replicase-transcriptase complex (RTC).[1][2] Inhibition of Mpro activity effectively halts viral replication.[6]

SARS-CoV-2-IN-84 is a potent and selective small molecule inhibitor designed to target the active site of Mpro. Its mechanism of action involves binding to the catalytic dyad of the protease, thereby preventing the processing of the viral polyprotein and subsequent viral replication.

Quantitative Data Summary

The inhibitory activity of **SARS-CoV-2-IN-84** against Mpro has been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-



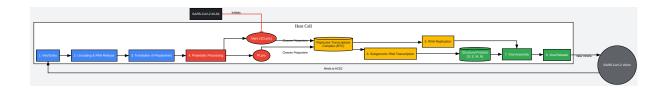
maximal effective concentration (EC50) values are summarized in the table below. For comparison, data for other known Mpro inhibitors are also included.

Compoun d	Target	Assay Type	IC50 (μM)	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)
SARS- CoV-2-IN- 84	Mpro	FRET Assay	0.05	-	-	-
SARS- CoV-2-IN- 84	SARS- CoV-2	Cell-based	-	0.25	> 50	> 200
Nirmatrelvir (in Paxlovid)	Mpro	FRET Assay	0.007	-	-	-
Nirmatrelvir (in Paxlovid)	SARS- CoV-2	Cell-based	-	0.07	> 100	> 1400
GC376	Mpro	FRET Assay	0.04	-	-	-
GC376	SARS- CoV-2	Cell-based	-	2.1	> 100	> 47

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

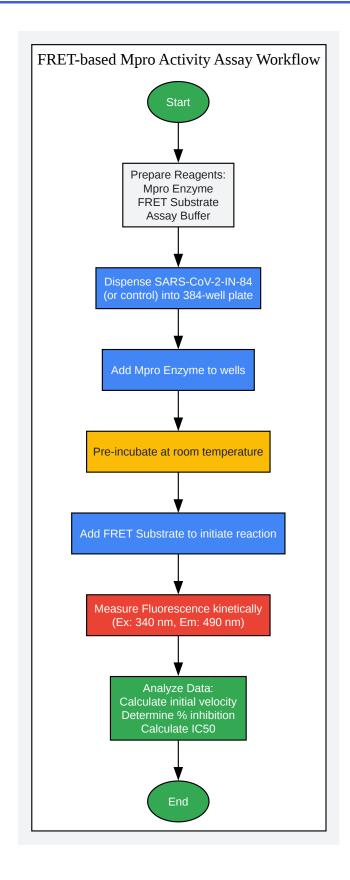




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Caption: SARS-CoV-2 replication cycle and the inhibitory action of **SARS-CoV-2-IN-84** on Mpro.





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Caption: Experimental workflow for the FRET-based Mpro inhibitor screening assay.



Experimental Protocols Protocol 1: In Vitro Mpro Activity Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of **SARS-CoV-2-IN-84** against Mpro. The assay utilizes a fluorogenic substrate that is cleaved by Mpro, separating a quencher from a fluorophore and resulting in an increase in fluorescence.[7]

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP
- SARS-CoV-2-IN-84
- DMSO (for compound dilution)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of SARS-CoV-2-IN-84 in 100% DMSO.
 - Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
 - Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
- Assay Plate Preparation:



- Add 2.5 μL of the diluted SARS-CoV-2-IN-84 or control (DMSO) to the wells of a 384-well plate.
- Add 5 μL of Mpro enzyme (final concentration ~50 nM) to each well.
- Mix gently and pre-incubate for 30 minutes at room temperature.
- · Reaction Initiation and Measurement:
 - $\circ~$ Initiate the reaction by adding 2.5 μL of the FRET substrate (final concentration ~20 $\mu M)$ to each well.
 - Immediately place the plate in a fluorescence plate reader.
 - Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
- Data Analysis:
 - Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
 - Determine the percent inhibition for each concentration of SARS-CoV-2-IN-84 relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This protocol outlines a method to evaluate the antiviral efficacy of **SARS-CoV-2-IN-84** in a cell-based assay using a cytopathic effect (CPE) inhibition method.[5][8]

Materials:

Vero E6 cells (or other susceptible cell lines like Calu-3)



- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- SARS-CoV-2 viral stock
- SARS-CoV-2-IN-84
- CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
- 96-well clear-bottom white microplates
- Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

- Cell Seeding:
 - Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells per well.
 - Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
- Compound Treatment and Infection:
 - Prepare serial dilutions of SARS-CoV-2-IN-84 in culture medium.
 - $\circ\,$ Remove the old medium from the cells and add 100 μL of the diluted compound or control medium.
 - In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
 - Include uninfected and untreated infected control wells.
- Incubation:
 - Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
- Cytotoxicity and Antiviral Activity Measurement:



- To determine cytotoxicity (CC50), treat a parallel plate of uninfected cells with the same concentrations of SARS-CoV-2-IN-84.
- After the incubation period, assess cell viability in both the infected and uninfected plates using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent cell viability for each compound concentration in both infected and uninfected plates.
 - For the infected plate, plot the percent inhibition of CPE against the logarithm of the compound concentration to determine the EC50 value.
 - For the uninfected plate, plot the percent cell viability against the logarithm of the compound concentration to determine the CC50 value.
 - Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

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